![molecular formula C13H13BrN2O B1620269 2-Brom-7,8,9,10-Tetrahydroazepino[2,1-b]chinazolin-12(6H)-on CAS No. 61938-69-0](/img/structure/B1620269.png)
2-Brom-7,8,9,10-Tetrahydroazepino[2,1-b]chinazolin-12(6H)-on
Übersicht
Beschreibung
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes an azepine and a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
The compound 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS Number: 61938-69-0) is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications, chemical properties, and relevant case studies.
Pharmaceutical Research
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as a drug candidate due to the presence of the quinazoline moiety, which is known for various biological activities including anticancer and anti-inflammatory properties.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to be utilized in the development of novel pharmaceuticals and agrochemicals. It can be employed in reactions such as:
- Cyclization reactions to form larger heterocycles.
- Substitution reactions where the bromine atom can be replaced with other functional groups to create derivatives with tailored properties.
Biological Studies
Research has indicated that compounds related to quinazoline derivatives exhibit significant biological activities. Studies are ongoing to evaluate the effects of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one on various biological pathways, particularly in cancer research where they may inhibit tumor growth or induce apoptosis in cancer cells.
Material Science
The compound's properties make it a candidate for use in material science applications. Its ability to form stable complexes can be explored for developing new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of quinazoline were evaluated for their anticancer activity against various cancer cell lines. The study highlighted that modifications at the bromine position could enhance cytotoxicity and selectivity towards cancer cells .
Case Study 2: Synthesis of Novel Heterocycles
Research documented in Synthetic Communications demonstrated the use of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one as an intermediate for synthesizing novel heterocycles with potential pharmacological activities . The study reported successful yields and characterized the products using NMR and mass spectrometry.
A comprehensive biological profiling study published in Bioorganic & Medicinal Chemistry Letters assessed the anti-inflammatory effects of quinazoline derivatives including our compound of interest. The results indicated promising anti-inflammatory activity through inhibition of specific pathways involved in inflammation .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one is the PI3K/Akt/FoxO3a signaling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation .
Biochemical Pathways
The compound affects the PI3K/Akt/FoxO3a pathway . This pathway’s deregulation is associated with cancer pathology and tumor cell resistance development . The compound’s action results in the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Pharmacokinetics
The compound has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one’s action include the induction of sub-G1 arrest and mitochondrial potential loss . This is followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound’s treatment substantially resulted in tumor growth inhibition .
Biochemische Analyse
Biochemical Properties
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the PI3K/Akt/FoxO3a signalling pathway, which is often deregulated in cancer .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the proliferation of various cancer cell lines, particularly colon cancer cells . It influences cell function by down-regulating the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the PI3K/Akt/FoxO3a pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to induce sub-G1 arrest and mitochondrial potential loss
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step procedures that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a bromo-substituted aniline with a suitable cyclic ketone can lead to the formation of the desired azepinoquinazoline structure through a series of condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the azepine ring, leading to different hydrogenated products.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, which can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted azepinoquinazolines, oxidized quinazoline derivatives, and hydrogenated azepine compounds. These products can exhibit different physical and chemical properties, making them useful for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include other azepinoquinazoline derivatives, such as:
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the bromine substituent but shares the core structure.
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Similar structure with a chlorine substituent instead of bromine.
2-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Contains a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity in various applications.
Biologische Aktivität
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS No. 61938-69-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13BrN2O
- Molar Mass : 293.16 g/mol
- Synonyms : 2-Bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Biological Activity Overview
The biological activity of 2-bromo derivatives has been investigated in various studies. The compound is noted for its potential effects on several biological systems:
1. Anticancer Activity
Research indicates that 2-bromo derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
A549 (Lung Cancer) | 18 | Inhibition of DNA synthesis |
2. Antimicrobial Activity
The antimicrobial properties of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one have been explored against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity.
Case Study 2: Antimicrobial Testing
A study conducted by the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of the compound against clinical isolates. The findings revealed that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.
Eigenschaften
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXPVYCKBNPTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352302 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-69-0 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.